molecular formula C21H23N3O B11570871 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B11570871
M. Wt: 333.4 g/mol
InChI Key: QSSIKWICFNUCSA-UHFFFAOYSA-N
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Description

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C21H23N3O/c1-15(2)13-24-19-11-7-6-10-18(19)22-21(24)16-12-20(25)23(14-16)17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3

InChI Key

QSSIKWICFNUCSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with isobutylamine to form the benzodiazole ring. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
  • Diisobutyl phthalate
  • Isobutanol

Uniqueness

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

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